molecular formula C14H21N3O2 B078632 2-amino-N-(3-morpholin-4-ylpropyl)benzamide CAS No. 13666-71-2

2-amino-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No. B078632
CAS RN: 13666-71-2
M. Wt: 263.34 g/mol
InChI Key: KSMWTQOZWOIFAK-UHFFFAOYSA-N
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Description

2-amino-N-(3-morpholin-4-ylpropyl)benzamide is a compound that has been synthesized and characterized for its structural and biological properties. It is part of a broader class of compounds that include morpholino groups and have been studied for their potential applications in various fields, including cancer treatment and gastroprokinetic activity.

Synthesis Analysis

The synthesis of compounds similar to 2-amino-N-(3-morpholin-4-ylpropyl)benzamide typically involves condensation reactions. For instance, similar compounds have been synthesized by condensation of isocyanato benzene derivatives with morpholino-indazole amines, prepared from difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques like X-ray crystallography. They generally belong to the monoclinic system and exhibit distinct structural features that can affect their biological activity (Jin et al., 2021).

Chemical Reactions and Properties

These compounds often exhibit significant biological activities, such as inhibiting cancer cell proliferation. The presence of the morpholino group and specific structural features contributes to these properties (Lu et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and stability, are influenced by the molecular structure. However, specific details on the physical properties of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide are not readily available in the research literature.

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are shaped by the functional groups present in the molecule. For example, the amination and cyclization reactions in their synthesis indicate reactivity with isocyanate and hydrazine hydrate compounds (Lu et al., 2021).

Scientific Research Applications

Cancer Research Applications

  • Synthesis and Biological Activity : A study reported the synthesis of a compound through the condensation of isocyanato with morpholino-indazolamine, showing inhibition against cancer cell proliferation (Lu et al., 2017). Another related compound was synthesized and demonstrated inhibitory capacity against cancer cell lines A549 and BGC-823 (Ji et al., 2018).
  • Antiproliferative Activity : A molecule with a structure similar to the query compound showed significant inhibitory activity against some cancer cell lines, indicating potential in cancer therapy (Lu et al., 2021).

Synthesis and Development

  • Gefitinib Synthesis : The conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture involving a compound similar to the query was a step in the synthesis of Gefitinib, demonstrating the utility in complex organic synthesis (Jin et al., 2005).
  • Antidepressant Synthesis : The synthesis of an antidepressant (befol) involved a process that might resemble the synthesis pathways relevant to the query compound, highlighting its potential in medicinal chemistry (Donskaya et al., 2004).

Gastroprokinetic Activity

  • Activity of Derivatives : Studies on 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives showed that while the gastroprokinetic activity was generally reduced, some compounds exhibited potent activity, indicating the relevance of the morpholine and benzamide functional groups in developing gastroprokinetic agents (Kato et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “2-amino-N-(3-morpholin-4-ylpropyl)benzamide” is used for proteomics research , future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

2-amino-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMWTQOZWOIFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367966
Record name 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N-(3-morpholin-4-ylpropyl)benzamide

CAS RN

13666-71-2
Record name 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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